molecular formula C14H20N2O B8555733 N-phenyl-N-piperidin-3-yl-propionamide

N-phenyl-N-piperidin-3-yl-propionamide

Cat. No. B8555733
M. Wt: 232.32 g/mol
InChI Key: RDUKFEYXIMQGRR-UHFFFAOYSA-N
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Patent
US06645980B1

Procedure details

A mixture of N-(1-benzyl-piperidin-3-yl)-N-phenyl-propionamide (165) (150 mg) and Pd-C(10%, 50 mg) and MeOH (50 ml) was stirred under H2 (1 atm) for 24 hr. The catalyst was removed by filtration through Celite to give 166 as a colorless oil (105 mg, 97%). 1H-NMR (300 MHz, CDCl3) δ 7.41 (m, 3H), 7.10 (m, 2H), 3.20 (m 1H), 2.90 (m, 1H), 2.40-2.20 (m, 2H), 1.90 (m, 2H), 1.60 (m, 4H), 1.20 (m, 1H), 1.00 (t, 3H) ppm; LRMS (calculated for C14H21N2O) (M+1)+ 233, found 233.
Name
N-(1-benzyl-piperidin-3-yl)-N-phenyl-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([N:14]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:15](=[O:18])[CH2:16][CH3:17])[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[C:19]1([N:14]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]2)[C:15](=[O:18])[CH2:16][CH3:17])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
N-(1-benzyl-piperidin-3-yl)-N-phenyl-propionamide
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)N(C(CC)=O)C1=CC=CC=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(CC)=O)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.